molecular formula C18H22ClNO4S B2558658 N-(4-Chlorobenzyl)-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide CAS No. 54879-43-5

N-(4-Chlorobenzyl)-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Cat. No.: B2558658
CAS No.: 54879-43-5
M. Wt: 383.89
InChI Key: PNDQYDMDECGHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorobenzyl)-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-chlorobenzyl group, a 2,2-dimethoxyethyl substituent, and a 4-methylbenzenesulfonyl moiety. Sulfonamides are widely studied for their biological activities, including antimicrobial, anticancer, and antioxidant properties .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO4S/c1-14-4-10-17(11-5-14)25(21,22)20(13-18(23-2)24-3)12-15-6-8-16(19)9-7-15/h4-11,18H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDQYDMDECGHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chlorobenzyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the 4-chlorobenzyl intermediate.

    Introduction of the Dimethoxyethyl Group: The 4-chlorobenzyl intermediate is then reacted with 2,2-dimethoxyethanol under acidic or basic conditions to introduce the dimethoxyethyl group.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Formation of Sulfonamide Core

The synthesis likely begins with 4-methylbenzenesulfonamide reacting with amines to form N-substituted derivatives. For example, N-(4-chlorobenzoyl)-4-methylbenzenesulfonamide (a structurally similar compound) is prepared by heating 4-methylbenzenesulfonamide with 4-chlorobenzoyl chloride at elevated temperatures . This suggests that 4-methylbenzenesulfonamide could react similarly with 4-chlorobenzylamine or 2,2-dimethoxyethylamine under basic conditions (e.g., NaOH) or using coupling reagents.

Sequential Substitution

Given the two N-substituents, the synthesis may involve a stepwise approach :

  • First substitution : Reaction of 4-methylbenzenesulfonamide with 4-chlorobenzylamine to form the intermediate N-(4-chlorobenzyl)-4-methylbenzenesulfonamide .

  • Second substitution : Reaction of the intermediate with 2,2-dimethoxyethylamine under controlled conditions (e.g., using DCC or HATU as coupling agents).

Alternative Methodologies

  • Convertible isocyanides : Though not directly applicable, the use of convertible isocyanides (e.g., trityl isocyanide) in multicomponent reactions highlights strategies for post-synthetic functionalization, which could inspire modular approaches for this compound.

  • Benzylic zinc reagents : Techniques involving benzylic zinc chlorides for cross-coupling reactions might offer alternative pathways, though specifics for sulfonamides are not detailed in the sources.

Reaction Conditions

  • Temperature : Elevated temperatures (e.g., 60°C for acyl chloride reactions ) are common for sulfonamide formation.

  • Base : Sodium hydrogen carbonate or NaOH may be used to neutralize byproducts .

  • Solvents : Protic solvents (e.g., water, toluene) are typical for quenching and purification .

Mechanism

The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur of the sulfonamide. This forms a tetrahedral intermediate, leading to the expulsion of the leaving group (e.g., chloride in acyl chloride reactions) .

Structural Confirmation

  • X-ray crystallography : Analogous compounds like N-(4-chlorobenzoyl)-4-methylbenzenesulfonamide exhibit anti-periplanar conformations between the N–H bond and C=O group , which may guide structural analysis of the target compound.

  • NMR and IR : Spectroscopic data (e.g., ¹H-NMR, IR) would confirm the presence of chlorobenzyl and dimethoxyethyl groups.

Stability and Reactivity

  • Hydrolysis : Sulfonamides are generally stable under acidic conditions but may hydrolyze under strong acidic/basic conditions.

  • Thermal stability : Melting points of similar sulfonamides range from 168–170°C , suggesting moderate thermal stability.

Chemical Transformations

  • Deprotection : If the dimethoxyethyl group is a protecting group, acid-catalyzed hydrolysis could regenerate the amine.

  • Cross-coupling : The chlorobenzyl group might participate in further functionalization via Suzuki or Heck reactions, though this is speculative.

Scientific Research Applications

Sulfonamides, including N-(4-Chlorobenzyl)-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide, have been extensively studied for their enzyme inhibitory properties. These compounds are known to exhibit significant activity against various enzymes related to metabolic disorders and neurodegenerative diseases.

Enzyme Inhibition

Research indicates that sulfonamide derivatives can act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer’s disease. In a study involving new sulfonamide analogs, it was found that certain compounds demonstrated promising AChE inhibitory activity, suggesting potential for therapeutic use in neurodegenerative conditions .

Compound Enzyme Target Inhibition Activity
This compoundAChEModerate
4-Methylbenzenesulfonamide DerivativesBChEHigh

Antitumor Activity

Sulfonamides have also been recognized for their anticancer properties. A study indicated that compounds with similar structures to this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis in malignant cells .

Synthesis and Derivatization

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with appropriate amines under alkaline conditions. This method allows for the introduction of various substituents that can enhance biological activity.

Synthetic Route Example

A typical synthetic route includes the following steps:

  • Preparation of Sulfonamide : React 4-methylbenzenesulfonyl chloride with 2,2-dimethoxyethylamine in the presence of a base.
  • Purification : The product is purified through recrystallization or chromatography.

Case Studies and Research Findings

Several case studies highlight the efficacy of sulfonamide derivatives in clinical applications:

  • Case Study 1 : A derivative similar to this compound was tested for its ability to inhibit AChE in vitro, showing an inhibition rate comparable to established drugs used for Alzheimer’s treatment .
  • Case Study 2 : Another study evaluated the anticancer potential of sulfonamide derivatives against cervical cancer cells, demonstrating significant cytotoxicity and suggesting further investigation into their mechanisms .

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, the sulfonamide group can inhibit the activity of bacterial enzymes, such as dihydropteroate synthase, by mimicking the structure of para-aminobenzoic acid (PABA). This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Key Observations :

  • The 4-chlorobenzyl group is shared with 1A and 5z, suggesting shared hydrophobic interactions in biological systems.

Physicochemical Properties

Physical properties vary significantly with substituents:

Compound Physical State Melting Point/Appearance Solubility Trends
Target Compound Likely crystalline solid (inferred) Not reported Higher polarity due to dimethoxyethyl vs. 1A
1A Solid Reported melting point Moderate organic solubility
5z Liquid (viscous) Not applicable High in organic solvents
5y Yellow liquid Not applicable Similar to 5z

Key Observations :

  • The dimethoxyethyl group may reduce crystallinity compared to 1A but increase solubility in aqueous-organic mixtures, akin to methoxy-containing analogs like .
  • Tetrahydrofuran-substituted analogs (5z, 5y) exhibit liquid states, suggesting that bulky cyclic ethers disrupt packing efficiency .

Key Observations :

  • Method X is preferred for higher yields and scalability, as seen in analogs like 1A (90% yield) .
  • The dimethoxyethyl group’s steric demands may necessitate optimized stoichiometry or extended reaction times.

Biological Activity

N-(4-Chlorobenzyl)-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide is a sulfonamide compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological implications.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoic acid with 2-methylbenzenesulfonamide in the presence of phosphorus oxychloride. The resulting product is purified through recrystallization methods to obtain high-purity crystals suitable for biological testing .

The structural formula is represented as follows:

C17H22ClN1O2S\text{C}_{17}\text{H}_{22}\text{ClN}_1\text{O}_2\text{S}

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, diaryl acylsulfonamides have shown effectiveness against various human tumor xenografts in preclinical models. This suggests that the sulfonamide moiety may be crucial for its biological activity .

Antimicrobial Properties

Sulfonamide derivatives are known for their antimicrobial properties. The presence of the chlorobenzyl and dimethoxyethyl groups in the structure can enhance these properties. Studies have demonstrated that modifications in the sulfonamide structure can lead to improved activity against bacterial strains such as Escherichia coli and Staphylococcus aureus through mechanisms that disrupt bacterial folate synthesis .

The proposed mechanism of action for sulfonamides involves competitive inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. This inhibition leads to a depletion of folate levels, ultimately hindering bacterial growth and replication .

Study 1: Antitumor Efficacy

In a study evaluating various sulfonamide derivatives, this compound was tested against several cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating potent antitumor activity compared to control groups .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of this compound against common pathogens. Using a disk diffusion method, it was found that the compound showed significant zones of inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .

Table 1: Biological Activity Summary

Activity TypeTest MethodResult
AntitumorCell viability assayIC50 ~ 10 µM
AntimicrobialDisk diffusion assayZones of inhibition: 15-20 mm
Enzyme InhibitionDihydropteroate synthase assayIC50 ~ 5 µM

Q & A

Q. What are the optimal synthetic routes for N-(4-Chlorobenzyl)-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

The compound can be synthesized via sulfonylation reactions. A two-step approach is common:

  • Step 1 : React 4-methylbenzenesulfonyl chloride with 4-chlorobenzylamine to form the monosubstituted sulfonamide intermediate.
  • Step 2 : Introduce the 2,2-dimethoxyethyl group via nucleophilic substitution or coupling reagents like DCC/HOBt (as seen in analogous sulfonamide syntheses) .
    Optimization factors :
  • Solvent polarity : Use THF or DCM for better solubility of intermediates.
  • Temperature : Maintain 0–25°C to minimize side reactions.
  • Catalysts : Triethylamine (TEA) aids in HCl scavenging during sulfonylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • 1H-NMR : Look for singlet peaks around δ 3.2–3.5 ppm (dimethoxyethyl OCH3 groups) and aromatic protons in δ 7.0–7.8 ppm (chlorobenzyl and tosyl rings) .
  • IR : Confirm sulfonamide S=O stretches at ~1150–1350 cm⁻¹ and N–H bending near 1550 cm⁻¹ .
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N percentages .

Q. How do solvent polarity and pH influence the compound’s fluorescence properties?

In analogous sulfonamides (e.g., N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide):

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance fluorescence intensity due to reduced quenching .
  • pH dependence : Maximal fluorescence occurs at pH 5–7, where the sulfonamide group remains protonated, minimizing electronic quenching .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • SHELX refinement : Use SHELXL for high-resolution small-molecule crystallography to determine bond angles, torsional strain (e.g., N–C–C–O dihedrals), and hydrogen-bonding networks .
  • Data contradiction example : If conflicting reports arise on the Z/E configuration of the dimethoxyethyl chain, compare experimental torsion angles (e.g., C–C–O–CH3) with computational models (DFT) .

Q. What strategies address discrepancies in biological activity data across studies?

  • Dose-response calibration : Standardize assays (e.g., IC50 measurements) using controls like doxorubicin for cytotoxicity comparisons .
  • Batch variability : Characterize impurities via HPLC-MS; even 5% impurities (e.g., unreacted 4-chlorobenzylamine) can skew bioactivity results .

Q. How can in silico modeling predict structure-activity relationships (SAR) for this compound?

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like carbonic anhydrase IX (common for sulfonamides). Prioritize residues (e.g., Zn²⁺ coordination sites) for mutagenesis validation .
  • QSAR parameters : Correlate logP values (calculated via ChemDraw) with membrane permeability data from Caco-2 assays .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods for Sulfonamide Derivatives

MethodYield (%)Purity (HPLC)Key AdvantageReference
DCC/HOBt79–90>98%High regioselectivity
TEA-mediated68–8595–97%Faster reaction kinetics

Q. Table 2. Fluorescence Optimization Parameters

ConditionOptimal ValueEffect on IntensityRationale
pH5.0MaximalProtonated sulfonamide stability
Temperature25°CStableReduced thermal quenching
SolventDMFHighLow polarity reduces collisional quenching

Key Citations

  • For crystallography: SHELX refinement protocols .
  • For fluorescence: pH and solvent effects in analogous compounds .
  • For synthesis: DCC/HOBt coupling efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.